p-Cresyl isovalerate

CAS No.: 55066-56-3

Cat. No.: VC3712974

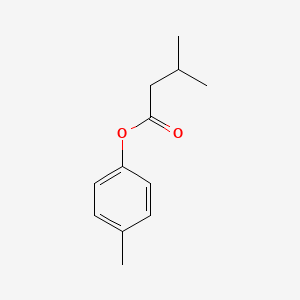

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55066-56-3 |

|---|---|

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.25 g/mol |

| IUPAC Name | (4-methylphenyl) 3-methylbutanoate |

| Standard InChI | InChI=1S/C12H16O2/c1-9(2)8-12(13)14-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 |

| Standard InChI Key | MVDPTWHTUYDLTL-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)OC(=O)CC(C)C |

| Canonical SMILES | CC1=CC=C(C=C1)OC(=O)CC(C)C |

Introduction

Physical and Chemical Properties

Physical Attributes

p-Cresyl isovalerate presents as a colorless liquid with distinctive organoleptic properties. Its physical appearance and sensory characteristics make it valuable in various applications, particularly in the flavor and fragrance industries .

Physicochemical Parameters

The compound exhibits specific physicochemical properties that define its behavior in various environments and applications. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of p-Cresyl Isovalerate

| Property | Value |

|---|---|

| Molecular Weight | 192.25 g/mol |

| Density | 0.9884 g/cm³ at 15°C |

| Boiling Point | 255-257°C |

| Flash Point | 98.5°C |

| Refractive Index | 1.494 |

| Solubility | Insoluble in water; soluble in oils; miscible in ethanol |

| Topological Polar Surface Area | 26.3 |

| XLogP3 | 3.5 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

The compound's high lipophilicity, as indicated by its XLogP3 value of 3.5, explains its excellent solubility in organic solvents and oils while remaining practically insoluble in water .

Synthesis and Production

Synthetic Pathways

The primary method for synthesizing p-Cresyl isovalerate involves the esterification reaction between p-cresol and isovaleric acid. This process typically requires an acid catalyst to facilitate the formation of the ester bond and the elimination of water as a byproduct.

Industrial Manufacturing

For commercial production, manufacturers may employ continuous flow processes and specialized catalytic systems to optimize yield and purity. The production must adhere to quality standards, particularly when the compound is intended for food or fragrance applications.

Applications and Uses

Flavor Industry Applications

p-Cresyl isovalerate is recognized as an active food additive, specifically categorized as a flavoring agent according to the Joint FAO/WHO Expert Committee on Food Additives (JECFA) Flavorings Index . Its distinctive aroma profile contributes specific notes to flavor compositions used in various food products.

Fragrance Industry Utilization

In perfumery and cosmetic formulations, p-Cresyl isovalerate serves as a valuable ingredient due to its tobacco-like, animal, and sweet herbaceous odor characteristics . These properties enable perfumers to create complex fragrance compositions with unique olfactory profiles.

Related Compounds and Alternatives

Several structurally related compounds share similar applications with p-Cresyl isovalerate, including:

-

Menthyl isovalerate (CAS: 16409-46-4)

-

Isobornyl isovalerate (CAS: 7779-73-9)

-

Cyclohexyl isovalerate (CAS: 7774-44-9)

-

Phenylethyl isovalerate (CAS: 140-26-1)

-

Geranyl isovalerate (CAS: 109-20-6)

These compounds offer alternative olfactory profiles while maintaining similar functional characteristics.

Computational Properties and Molecular Characteristics

Structural Parameters

Computational analysis of p-Cresyl isovalerate provides insights into its molecular behavior and potential interactions. The compound features:

Identification Parameters

For analytical purposes, p-Cresyl isovalerate can be identified using various spectroscopic and chromatographic techniques. Key identification parameters include:

-

Exact Mass: 192.115029749

-

Monoisotopic Mass: 192.115029749

-

Canonical SMILES: CC1=CC=C(C=C1)OC(=O)CC(C)C

-

InChI: InChI=1S/C12H16O2/c1-9(2)8-12(13)14-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3

These parameters facilitate the unambiguous identification of p-Cresyl isovalerate in analytical contexts.

Research Findings and Biological Activity

Metabolic Considerations

While specific research on p-Cresyl isovalerate metabolism is limited in the available literature, studies on structurally related compounds suggest potential metabolic pathways. Generally, esters undergo hydrolysis in biological systems, potentially releasing p-cresol and isovaleric acid as metabolites.

Biological Significance

The biological activity of p-Cresyl isovalerate warrants further investigation. Related compounds, particularly p-cresyl derivatives, have been studied for their potential effects on cellular processes, including possible cytotoxic effects on renal cells and inflammatory responses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume